1H and 13C NMR spectral data for (2,4-Difluoro-3-hydroxyphenyl)boronic acid
1H and 13C NMR spectral data for (2,4-Difluoro-3-hydroxyphenyl)boronic acid
Comprehensive NMR Spectral Analysis of (2,4-Difluoro-3-hydroxyphenyl)boronic acid: Protocols, Assignments, and Mechanistic Insights
Executive Summary
The compound (2,4-Difluoro-3-hydroxyphenyl)boronic acid (CAS: 2894848-23-6) is a highly specialized fluorinated arylboronic acid. Recently, it has emerged as a critical building block in medicinal chemistry, most notably in the synthesis of BI-3231—a potent, well-characterized chemical probe and HSD17B13 inhibitor developed for the treatment of nonalcoholic steatohepatitis (NASH) ()[1].
Acquiring high-fidelity Nuclear Magnetic Resonance (NMR) spectra for fluorinated arylboronic acids presents unique analytical challenges. Researchers must navigate the quadrupolar relaxation of the boron nucleus, the complex spin-spin coupling networks introduced by multiple fluorine atoms, and the thermodynamic tendency of boronic acids to dehydrate into cyclic anhydrides (boroxines). This whitepaper provides an authoritative, self-validating framework for acquiring and interpreting the 1 H and 13 C NMR spectra of this specific compound.
Part 1: Causality-Driven Sample Preparation & Acquisition Protocols
The Boroxine Challenge (Expertise & Experience)
In non-coordinating, non-polar solvents such as Chloroform-d (CDCl 3 ), boronic acids exist in a dynamic equilibrium with their dehydrated trimeric forms, known as boroxines ()[2]. This equilibrium results in broad, overlapping, and uninterpretable NMR spectra due to the presence of multiple chemical environments.
The Solution: To suppress boroxine formation, the sample must be dissolved in a strongly coordinating, Lewis basic solvent. Dimethyl sulfoxide-d 6 (DMSO-d 6 ) is the gold standard. The oxygen atom of DMSO donates electron density into the empty p -orbital of the sp2 -hybridized boron atom, forming a stable tetrahedral Lewis acid-base adduct that locks the compound in its monomeric state.
Step-by-Step Self-Validating Protocol (Trustworthiness)
To ensure absolute spectral integrity, follow this self-validating workflow:
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Sample Preparation: Weigh exactly 15–20 mg of (2,4-Difluoro-3-hydroxyphenyl)boronic acid.
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Solvent Addition: Dissolve the compound in 0.6 mL of anhydrous DMSO-d 6 ()[3]. Ensure the solvent is sourced from a fresh ampoule to prevent water contamination, which can obscure the hydroxyl proton signals.
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Acquisition Parameters: Acquire the 1 H NMR spectrum at 400 MHz (or 500 MHz) and the 13 C NMR spectrum at 100 MHz (or 125 MHz) at a standard temperature of 298 K.
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System Validation (The "Integration Check"): Before assigning the aromatic region, integrate the broad singlet at ~8.20 ppm (the -B(OH) 2 protons). Calibrate this integral to exactly 2.0. If the aromatic protons integrate to exactly 1.0 each, the system is validated as 100% monomeric. A deviation indicates incomplete dissolution, boroxine formation, or proton exchange with trace water.
Part 2: 1 H NMR Spectral Architecture & Coupling Mechanics
The 1 H NMR spectrum of (2,4-Difluoro-3-hydroxyphenyl)boronic acid is defined by the interplay between standard proton-proton ( 3JHH ) coupling and heteronuclear proton-fluorine ( JHF ) coupling.
Table 1: Expected 1 H NMR Spectral Data (400 MHz, DMSO-d 6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constants ( J in Hz) | Assignment |
| -OH | ~10.05 | br s | 1H | - | Phenolic hydroxyl |
| -B(OH) 2 | ~8.20 | br s | 2H | - | Boronic acid hydroxyls |
| H6 | ~7.26 | ddd | 1H | 3JHH ≈ 8.0, 4JHF ≈ 6.0, 4JHF ≈ 6.0 | Aromatic CH (ortho to Boron) |
| H5 | ~6.86 | td | 1H | 3JHF ≈ 9.0, 3JHH ≈ 8.0, 4JHF ≈ 2.0 | Aromatic CH (meta to Boron) |
Mechanistic Insights
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Quadrupolar Broadening: The -B(OH) 2 signal at ~8.20 ppm appears as a broad singlet. This is caused by the electric quadrupole moment of the 11 B (I = 3/2) and 10 B (I = 3) nuclei, which induces rapid relaxation of the attached protons, washing out any potential scalar coupling.
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Aromatic Splitting: The H5 proton is sandwiched between a fluorine atom (F4) and a proton (H6). It experiences a strong ortho coupling to F4 ( 3JHF ≈ 9 Hz) and an ortho coupling to H6 ( 3JHH ≈ 8 Hz), resulting in a pseudo-triplet of doublets (td).
Part 3: 13 C NMR Spectral Analysis & C-F Interactions
Fluorine-19 (I = 1/2, 100% natural abundance) profoundly impacts the 13 C NMR spectrum through massive heteronuclear spin-spin coupling. Unlike 1 H spectra, 13 C spectra are typically acquired with 1 H decoupling, but the 19 F coupling remains visible, splitting the carbon signals into distinct multiplets.
Table 2: Expected 13 C NMR Spectral Data (100 MHz, DMSO-d 6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constants ( J in Hz) | Assignment |
| C2 | ~153.0 | d | 1JCF ≈ 240 | C-F (ortho to Boron) |
| C4 | ~151.0 | d | 1JCF ≈ 240 | C-F (para to Boron) |
| C3 | ~138.0 | t | 2JCF ≈ 15 | C-OH |
| C6 | ~127.0 | dd | 3JCF ≈ 6, 3JCF ≈ 6 | Aromatic CH |
| C1 | ~116.0 | br s | - | C-B(OH) 2 |
| C5 | ~112.0 | dd | 2JCF ≈ 20, 4JCF ≈ 3 | Aromatic CH |
Mechanistic Insights
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The "Invisible" Carbon (C1): The carbon atom directly attached to the boron atom (C1) often appears as a highly broadened, low-intensity hump near 116 ppm. This is due to a combination of quadrupolar relaxation from the boron nucleus and the lack of Nuclear Overhauser Effect (NOE) enhancement, as it is a quaternary carbon.
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Direct C-F Coupling: The carbons directly bonded to fluorine (C2 and C4) exhibit massive one-bond coupling constants ( 1JCF ≈ 240 Hz), splitting them into widely separated doublets that dominate the downfield region of the spectrum.
Part 4: Visualizing the Analytical Workflow & Coupling Networks
Workflow for acquiring high-fidelity NMR spectra of boronic acids via Lewis base stabilization.
Spin-spin coupling network mapping primary H-H and H-F interactions within the aromatic ring.
References
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Title: Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science Source: Journal of Medicinal Chemistry, 2023, 66(4), 2832-2850. URL: [Link]
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Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Organometallics, 2010, 29(9), 2176-2179. URL: [Link]
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Title: Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (2nd Edition) Source: Wiley-VCH, 2011. URL: [Link]
